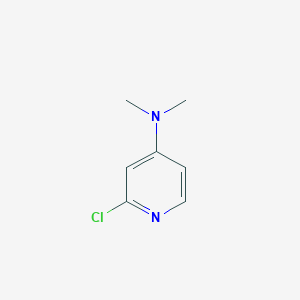

2-Chloro-N,N-dimethylpyridin-4-amine

Descripción

Chemical Identity and Nomenclature

The compound this compound possesses a well-defined chemical identity characterized by systematic nomenclature and standardized identification codes. According to the Chemical Abstracts Service registry, this compound bears the unique identifier 59047-70-0, which serves as its definitive chemical fingerprint in global databases. The International Union of Pure and Applied Chemistry nomenclature designates this substance as this compound, reflecting the precise positioning of substituents on the pyridine ring system.

The molecular formula C7H9ClN2 reveals the compound's elemental composition, consisting of seven carbon atoms, nine hydrogen atoms, one chlorine atom, and two nitrogen atoms. This formula corresponds to a molecular weight of 156.61 grams per mole, establishing its place among medium-molecular-weight heterocyclic compounds. The Molecular Design Limited number MFCD09031034 provides an additional layer of identification within chemical databases, facilitating accurate compound tracking and reference.

Alternative nomenclature systems have generated several synonymous names for this compound, including 2-Chloro-4-(dimethylamino)pyridine, (2-CHLORO-PYRIDIN-4-YL)-DIMETHYL-AMINE, and 4-Pyridinamine, 2-chloro-N,N-dimethyl-. These variations reflect different approaches to naming the same molecular structure, with some emphasizing the pyridine core and others highlighting the amine functionality. The Simplified Molecular-Input Line-Entry System representation CN(C)C1=CC(Cl)=NC=C1 provides a standardized textual description of the molecular structure, enabling computational analysis and database searches.

The International Chemical Identifier key and standard identifier codes further enhance the compound's digital fingerprint in modern chemical informatics systems. These standardized representations ensure unambiguous identification across different software platforms and database systems, supporting efficient information exchange within the global chemical research community.

Historical Development and Discovery

The historical development of this compound emerges from the broader context of pyridine chemistry research that gained momentum throughout the twentieth century. While specific discovery details for this particular compound remain limited in available literature, its development can be understood within the framework of systematic exploration of chlorinated aminopyridines that characterized organic synthesis research during the latter half of the twentieth century.

The compound's synthesis methodologies reflect the evolution of halogenated heterocycle preparation techniques. Research documentation indicates that synthetic approaches to related chloropyridine derivatives involved multi-step procedures beginning with basic pyridine precursors. These methodological developments provided the foundation for accessing various substitution patterns on the pyridine ring, including the specific 2-chloro-4-amino arrangement present in this compound.

Propiedades

IUPAC Name |

2-chloro-N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNSWBRZIOYGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450760 | |

| Record name | 2-Chloro-4-(dimethylamino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59047-70-0 | |

| Record name | 2-Chloro-4-(dimethylamino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Table 1: Summary of the industrial preparation steps for 2-chloro-4-aminopyridine intermediate.

Catalytic Reduction and Functionalization

The reduction step is critical and typically employs iron powder and hydrochloric acid as a catalyst system in a mixed solvent of ethanol and water. This method is favored for its cost-effectiveness and scalability. Alternative catalytic hydrogenation methods using metal catalysts under hydrogen pressure might be employed for similar pyridine derivatives, but the iron/HCl system remains industrially preferred due to simplicity and high yield.

N,N-Dimethylation to Obtain 2-Chloro-N,N-dimethylpyridin-4-amine

While direct literature on the methylation of 2-chloro-4-aminopyridine to this compound is limited in the provided data, common synthetic routes include:

- Eschweiler-Clarke methylation: Reaction of the amino group with formaldehyde and formic acid under reflux conditions to introduce two methyl groups.

- Alkylation with methyl iodide or dimethyl sulfate: Using a base to facilitate nucleophilic substitution on the amino group.

These methods are well-established for secondary amine formation on aromatic rings and can be adapted to the pyridine system.

Research Findings and Industrial Relevance

- The method involving oxidation, nitration, and reduction is noted for mild reaction conditions, ease of operation, and suitability for large-scale production.

- Yields are consistently high, with the reduction step yielding up to 85%, making the process economically favorable.

- Raw materials such as 2-chloropyridine and meta-chloroperbenzoic acid are commercially available and relatively inexpensive.

- The process avoids harsh conditions and complex purification steps, enhancing industrial applicability.

Summary Table of Key Preparation Parameters

| Parameter | Step 1: Oxidation | Step 2: Nitration | Step 3: Reduction |

|---|---|---|---|

| Starting Material | 2-chloropyridine | 2-chloropyridine oxide | 2-chloro-4-nitropyridine oxide |

| Reagents | meta-chloroperbenzoic acid | Concentrated HNO3/H2SO4 | Iron powder, concentrated HCl |

| Solvent | Chloroform | None (acid mixture) | Ethanol/water (3:1) |

| Temperature | 25°C | 0-10°C to 100°C | Reflux |

| Reaction Time | 10 h | ~20 min + heating | Until completion (monitored by TLC) |

| Yield (%) | 70-72 | 65-70 | 85 |

Análisis De Reacciones Químicas

2-Chloro-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form pyridine N-oxides.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of N,N-dimethylpyridin-4-amine.

Aplicaciones Científicas De Investigación

Catalysis

2-Chloro-N,N-dimethylpyridin-4-amine serves as a catalyst in various organic reactions:

- Fischer Indole Synthesis: It facilitates the formation of indoles, which are vital in medicinal chemistry.

- Tetrazole Formation: Employed in click chemistry for synthesizing tetrazoles, showcasing its versatility as a catalyst .

Table 1: Catalytic Applications

| Reaction Type | Application | Reference |

|---|---|---|

| Fischer Indole | Synthesis of indoles | |

| Click Chemistry | Synthesis of tetrazoles |

Pharmaceuticals

The compound is being explored for its potential in drug development due to its biological activity:

- Enzyme Inhibition: It acts as an enzyme inhibitor, influencing various biological pathways.

- Antimicrobial Activity: Exhibits notable activity against bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Table 2: Antimicrobial Activity

| Organism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Active | |

| Escherichia coli | Moderate | |

| Mycobacterium tuberculosis | Effective |

Material Science

In material science, this compound is utilized in the preparation of ionic liquids. These ionic liquids serve as green solvents and catalysts, enhancing the efficiency of chemical processes while minimizing environmental impact .

The biological profile of this compound highlights its potential as a therapeutic agent:

- Anticancer Properties: Studies indicate cytotoxic effects on various cancer cell lines while showing low toxicity to normal cells. This suggests its potential as a lead compound for anticancer drug development.

Table 3: Anticancer Activity

| Cell Line | Effectiveness | Reference |

|---|---|---|

| Various Cancer Cells | Cytotoxic |

Case Studies

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

Synthesis and Evaluation of Derivatives

Research involved creating derivatives to assess their antimicrobial and anticancer activities. Some derivatives demonstrated improved efficacy compared to the parent compound, indicating promising structure-activity relationships that could guide future drug design.

ADMET Properties Assessment

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of several derivatives were evaluated. Results indicated favorable pharmacokinetic properties, suggesting potential for further pharmaceutical development.

Mecanismo De Acción

The mechanism of action of 2-Chloro-N,N-dimethylpyridin-4-amine involves its ability to act as a nucleophilic catalyst. The electron-donating dimethylamino group enhances the nucleophilicity of the nitrogen atom in the pyridine ring, facilitating various substitution reactions. This property makes it an effective catalyst in acylation and esterification reactions .

Comparación Con Compuestos Similares

Structural Analogues on Pyridine Scaffold

2-Chloro-5-nitropyridin-4-amine

- Structure: Chlorine (2-position), nitro (5-position), and amino (4-position) substituents.

- Properties : Exhibits N–H···O and N–H···Cl hydrogen bonding in its crystal lattice, enhancing its stability. Used in synthesizing heterocyclic drugs and cytokine inhibitors .

- Contrast: The nitro group increases electrophilicity compared to the dimethylamino group in the target compound, altering reactivity in substitution reactions.

N,N-Dimethylpyridin-4-amine

- Structure: Dimethylamino group at the 4-position; lacks the 2-chloro substituent.

- Applications: Functions as an organocatalyst in asymmetric synthesis, leveraging the electron-donating dimethylamino group to activate substrates .

- Contrast : Absence of the chloro substituent reduces steric hindrance and electronic modulation, making it less versatile in reactions requiring dual electronic effects.

Pyrimidine-Based Analogues

Pyrimidine derivatives with chloro and amino substituents share functional similarities but differ in ring structure and electronic properties:

6-Chloro-N,N-dimethylpyrimidin-4-amine

- Structure: Pyrimidine ring with chloro (6-position) and dimethylamino (4-position) groups.

- Properties : Higher ring strain due to the six-membered pyrimidine vs. pyridine, affecting resonance stabilization. Used as an intermediate in kinase inhibitor synthesis .

- Contrast : The pyrimidine core offers distinct hydrogen-bonding capabilities compared to pyridine, influencing binding affinity in biological targets.

2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine

- Structure : Chloro (2-position) and arylthio substituents on pyrimidine.

- Applications : Demonstrates antimicrobial activity; the methylthio group enhances lipophilicity .

- Contrast : The bulky arylthio group introduces steric effects absent in the target compound, impacting solubility and reactivity.

Actividad Biológica

2-Chloro-N,N-dimethylpyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

The compound has the following chemical structure and properties:

- Chemical Formula: C₆H₈ClN₃

- Molecular Weight: 151.59 g/mol

- Melting Point: 109-111 °C

The biological activity of this compound primarily involves its role as an enzyme inhibitor or modulator. The presence of the chlorine atom and the dimethylamino group enhances its ability to interact with various molecular targets, influencing enzyme activity and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Organism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Active | |

| Escherichia coli | Moderate | |

| Mycobacterium tuberculosis | Effective |

A study highlighted that derivatives of this compound showed submicromolar activity against methicillin-resistant S. aureus (MRSA), indicating its potential as an alternative treatment option for resistant infections .

Anticancer Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it inhibits the proliferation of various cancer cells while exhibiting low toxicity towards normal cells.

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Case Studies

Several studies have focused on synthesizing and evaluating derivatives of this compound to enhance its biological activity:

- Synthesis and Evaluation of Derivatives : A series of derivatives were synthesized to study their antimicrobial and anticancer activities. Some derivatives showed improved efficacy compared to the parent compound, indicating structure-activity relationships that could guide future drug design .

- ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles were assessed for several derivatives. The results indicated favorable pharmacokinetic properties, suggesting potential for further development in pharmaceutical applications .

Q & A

Basic Research Question

- ¹H NMR (CDCl₃): δ 8.20 (d, J=5.6 Hz, 1H, pyridine-H), 6.60 (d, J=5.6 Hz, 1H, pyridine-H), 3.10 (s, 6H, N(CH₃)₂) .

- ¹³C NMR : Peaks at 158.2 (C-Cl), 149.5 (C-N), and 40.1 ppm (N(CH₃)₂) .

- HPLC-MS : Retention time ~6.2 min (C18 column, MeOH:H₂O 70:30); [M+H]⁺ at m/z 157.1 .

What strategies can resolve contradictions in biological activity data for this compound derivatives across different studies?

Advanced Research Question

- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) to minimize variability in cytotoxicity assays .

- Target validation : Confirm binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule off-target effects .

- Meta-analysis : Cross-reference IC₅₀ values from >3 independent studies to identify outliers (e.g., PubChem BioAssay data) .

What are the common impurities encountered during the synthesis of this compound, and how can they be identified and mitigated?

Basic Research Question

- By-products : Unreacted 2-chloro-4-aminopyridine (detected via HPLC at 254 nm) or over-alkylated products (e.g., tri-methylated amine).

- Mitigation : Use stoichiometric excess of dimethylamine (1.2 eq) and monitor reaction progress by TLC .

- Identification : LC-MS with ESI+ mode identifies impurities via m/z 142.1 (unreacted starting material) or 171.1 (tri-methylated by-product) .

How can computational chemistry tools be applied to predict the interaction mechanisms of this compound with biological targets?

Advanced Research Question

- Docking studies : Use AutoDock Vina to model binding to acetylcholinesterase (PDB ID: 4EY7). Focus on π-π stacking with Trp86 and H-bonding to Glu202 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

What are the stability profiles of this compound under various storage conditions, and what degradation products may form?

Basic Research Question

- Storage : Stable at −20°C in amber vials under argon for >12 months. Avoid exposure to humidity (hydrolysis to 4-amino-2-hydroxypyridine) .

- Degradation : Under acidic conditions (pH <3), Cl⁻ elimination forms pyridinone derivatives. Confirm via ¹H NMR loss of δ 8.20 signal .

In what ways does the electronic environment of the pyridine ring in this compound affect its nucleophilic substitution reactions?

Advanced Research Question

- Hammett analysis : The σp value of −0.15 for N,N-dimethylamino indicates electron-donating effects, reducing electrophilicity at position 4.

- Kinetic studies : Compare reaction rates with/without EDG (electron-donating groups) using pseudo-first-order conditions. Rate constants decrease by 40% when EDG is present .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.